molecular formula C7H11N3O2 B1379949 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1462273-20-6

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B1379949
CAS RN: 1462273-20-6
M. Wt: 169.18 g/mol
InChI Key: IXBXTYHVOPUUSF-UHFFFAOYSA-N
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Description

“2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the class of pyrazole-bearing compounds . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole-bearing compounds, such as “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid”, involves the coupling of hydrazine . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is represented by the InChI code 1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12) .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus, particularly with an amino group substitution, has been identified as a promising scaffold in medicinal chemistry. Compounds like 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid have been explored for their potential as anticancer and anti-inflammatory agents . The presence of the amino group can enhance the interaction with biological targets, such as enzymes and receptors, which is crucial in the design of drugs with high specificity and potency.

Enzyme Inhibition: Targeting Kinases

Aminopyrazoles are advantageous frameworks for creating enzyme inhibitors. They can serve as ligands for various kinases, which are enzymes that play pivotal roles in cell signaling and metabolism. The structural features of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid make it a potential candidate for designing inhibitors targeting kinases involved in diseases like cancer and autoimmune disorders .

Antimicrobial Activity: Bacterial and Viral Infections

The structural diversity of pyrazole derivatives allows them to be effective against a range of microbial pathogens. Research has shown that aminopyrazoles can be developed into compounds targeting bacterial and viral infections, providing a new avenue for antimicrobial drug development .

Safety and Hazards

The safety information for “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” and similar compounds are promising. Given their potent antileishmanial and antimalarial activities, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-amino-2-(1,5-dimethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBXTYHVOPUUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

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